2-Amino-2-bornanecarboxylic acid
CAS No.: 6266-05-3
Cat. No.: VC16384886
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6266-05-3 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | JZJKRUCQCUXZTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |
Introduction
Structural and Chemical Characteristics
The bornane core consists of a bicyclo[2.2.1]heptane framework, which confers rigidity and stereochemical complexity. In 2-amino-2-bornanecarboxylic acid, the 2-position hosts both amino (-NH2) and carboxylic acid (-COOH) groups, creating a bifunctional molecule with potential chiral centers.
Molecular Geometry and Stereochemistry
Bornane derivatives often exhibit axial chirality due to their fused ring system. The substitution pattern at the 2-position likely generates two stereoisomers (endo and exo), depending on the spatial orientation of the amino and carboxylic acid groups relative to the bicyclic framework. Computational modeling using density functional theory (DFT) could predict the most stable conformation, but experimental crystallographic data remains absent .
Physicochemical Properties
Based on analogs like camphor (a bornane ketone) and 2-bornanol, the following properties are hypothesized:
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Melting Point | 180–220°C (decomposes) |
| Solubility | Low in water, soluble in polar organic solvents |
| LogP | ~1.5 (moderate lipophilicity) |
The carboxylic acid group enhances polarity, potentially improving solubility in aqueous-organic mixtures compared to non-functionalized bornanes .
Synthetic Pathways
No documented synthesis of 2-amino-2-bornanecarboxylic acid exists, but retrosynthetic analysis suggests feasible routes:
Bornane Skeleton Functionalization
Starting from bornane or its derivatives (e.g., camphor), sequential reactions could introduce the amino and carboxylic acid groups:
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Oxidation: Conversion of a methyl group to carboxylic acid via potassium permanganate (KMnO₄) or Jones reagent.
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Amination: Hofmann or Curtius rearrangement to introduce the amino group, though steric hindrance may limit efficiency .
Chiral Pool Synthesis
Using naturally occurring chiral terpenes (e.g., α-pinene) as starting materials, enantioselective synthesis could leverage existing stereocenters. Enzymatic carboxylation and transamination might offer greener alternatives.
Challenges and Research Gaps
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Synthetic Complexity: Steric effects and competing reactions may hinder high-yield synthesis.
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Characterization: NMR and X-ray crystallography are essential to confirm structure and stereochemistry.
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Biological Screening: No toxicity or activity data exists, necessitating comprehensive assays.
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